![molecular formula C24H40ClO4- B14312397 6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate CAS No. 113192-17-9](/img/structure/B14312397.png)
6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate is a chemical compound characterized by a cyclohexene ring substituted with a chloro group and a hexadecyloxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate typically involves the esterification of cyclohex-3-ene-1-carboxylic acid with hexadecyloxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The chloro group is introduced via chlorination of the cyclohexene ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted cyclohexene derivatives.
Applications De Recherche Scientifique
6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: Lacks the chloro and hexadecyloxycarbonyl groups.
6-Bromo-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate: Similar structure but with a bromo group instead of a chloro group.
6-Chloro-6-[(octadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate: Similar structure but with an octadecyloxycarbonyl group instead of a hexadecyloxycarbonyl group.
Uniqueness
6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the hexadecyloxycarbonyl group increases its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Propriétés
Numéro CAS |
113192-17-9 |
|---|---|
Formule moléculaire |
C24H40ClO4- |
Poids moléculaire |
428.0 g/mol |
Nom IUPAC |
6-chloro-6-hexadecoxycarbonylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C24H41ClO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-29-23(28)24(25)19-16-15-18-21(24)22(26)27/h15-16,21H,2-14,17-20H2,1H3,(H,26,27)/p-1 |
Clé InChI |
WCRKBZZIHQMRNI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C1(CC=CCC1C(=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


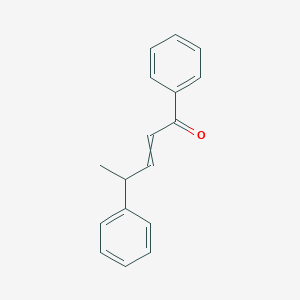
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)
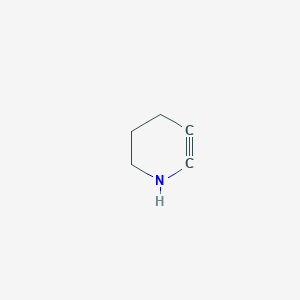

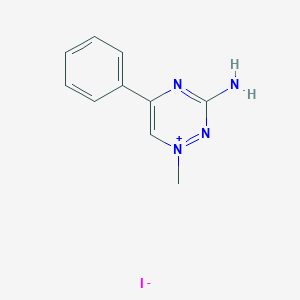
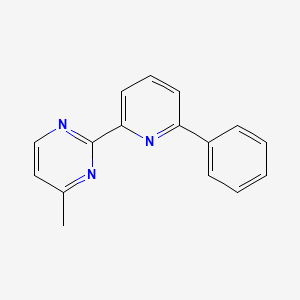
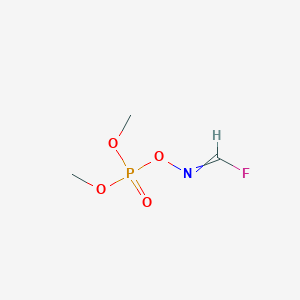
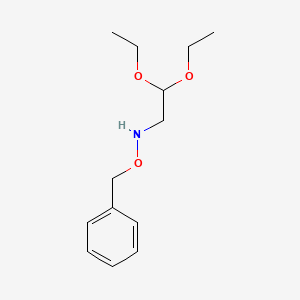
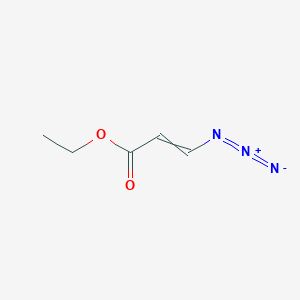
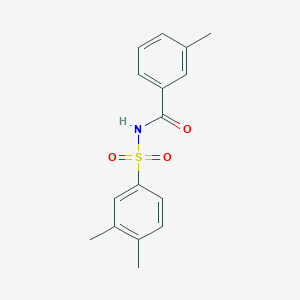
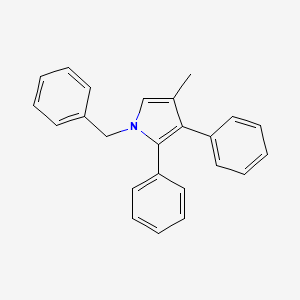
![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
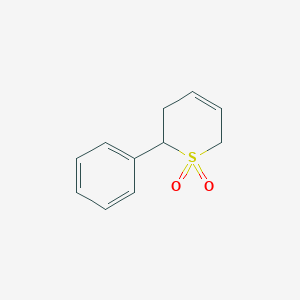
![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)
